![molecular formula C14H18O B090481 4-(Cyclohexylmethyl)benzaldehyde CAS No. 1205682-08-1](/img/structure/B90481.png)
4-(Cyclohexylmethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclohexylmethyl)benzaldehyde is a chemical compound that is commonly used in scientific research. It is a white crystalline solid that has a strong odor and is soluble in organic solvents. This compound is used in a variety of applications, including the synthesis of other chemicals, as well as in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 4-(Cyclohexylmethyl)benzaldehyde is not well understood. However, it is believed to act as an inhibitor of certain enzymes, which can affect a variety of biochemical and physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Cyclohexylmethyl)benzaldehyde are not well documented. However, it is believed to have an impact on various cellular processes, including metabolism and cellular signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(Cyclohexylmethyl)benzaldehyde in lab experiments is its high purity and stability. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 4-(Cyclohexylmethyl)benzaldehyde. One potential direction is to investigate its potential as a therapeutic agent for various diseases. Another potential direction is to further investigate its mechanism of action, which could lead to the development of new drugs and therapies. Additionally, research could be conducted to explore its potential use in other scientific applications, such as in materials science and nanotechnology.
Conclusion:
4-(Cyclohexylmethyl)benzaldehyde is a versatile chemical compound that has a wide range of scientific research applications. Its synthesis method, mechanism of action, and biochemical and physiological effects are not well understood, but it has the potential to be a valuable tool in scientific research. Further research is needed to fully understand its potential uses and limitations.
Synthesemethoden
The synthesis of 4-(Cyclohexylmethyl)benzaldehyde can be achieved through a variety of methods. One common method involves the reaction of cyclohexylmethyl bromide with benzaldehyde in the presence of a base such as potassium carbonate. Another method involves the reduction of 4-(Cyclohexylmethyl)benzoyl chloride using a reducing agent such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
4-(Cyclohexylmethyl)benzaldehyde is used in a variety of scientific research applications. One common application is in the synthesis of other chemicals, such as pharmaceuticals. It is also used in biochemical and physiological studies, where it is used to investigate the mechanisms of action of various compounds.
Eigenschaften
CAS-Nummer |
1205682-08-1 |
---|---|
Produktname |
4-(Cyclohexylmethyl)benzaldehyde |
Molekularformel |
C14H18O |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
4-(cyclohexylmethyl)benzaldehyde |
InChI |
InChI=1S/C14H18O/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h6-9,11-12H,1-5,10H2 |
InChI-Schlüssel |
DWJPCUQPCXHQAJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CC2=CC=C(C=C2)C=O |
Kanonische SMILES |
C1CCC(CC1)CC2=CC=C(C=C2)C=O |
Synonyme |
4-(cyclohexylMethyl)benzaldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.